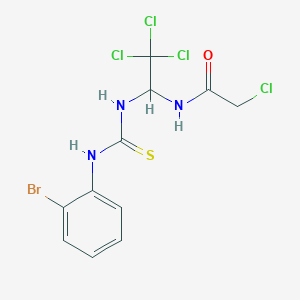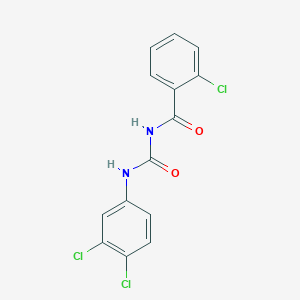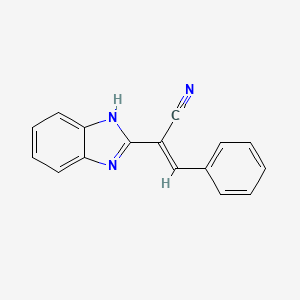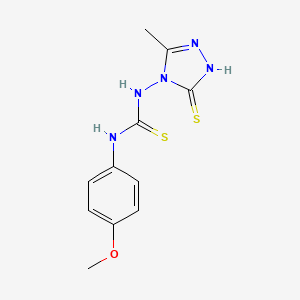
N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a brominated aniline group, a carbothioyl group, and a trichloroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide typically involves multiple steps. The process begins with the bromination of aniline to form 2-bromoaniline. This intermediate is then reacted with carbon disulfide to introduce the carbothioyl group. The resulting compound is further reacted with trichloroacetyl chloride to form the trichloroethyl group. Finally, the compound is treated with chloroacetyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(1-(((2-Chloroanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-(((2-Fluoroanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
406915-48-8 |
|---|---|
Fórmula molecular |
C11H10BrCl4N3OS |
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H10BrCl4N3OS/c12-6-3-1-2-4-7(6)17-10(21)19-9(11(14,15)16)18-8(20)5-13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21) |
Clave InChI |
BOGKFWIHRWFAOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027092.png)


![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12027124.png)
![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027134.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)


![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)

![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)

